4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride
Overview
Description
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride is a useful research compound. Its molecular formula is C12H7ClF3NO3S and its molecular weight is 337.7 g/mol. The purity is usually 95%.
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Biological Activity
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride, with the chemical formula C₁₂H₇ClF₃NO₃S and a molecular weight of 337.71 g/mol, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Basic Information
- Chemical Name: this compound
- CAS Number: 1210732-06-1
- Molecular Formula: C₁₂H₇ClF₃NO₃S
- Molecular Weight: 337.71 g/mol
- Melting Point: 77–79 °C
Structure
The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonyl chloride moiety. This structure is important for its reactivity and biological interactions.
Research indicates that the compound exhibits notable biological activity, particularly in inhibiting various enzymatic pathways. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.
- Enzyme Inhibition : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, thereby impacting cell proliferation and survival .
- Kinase Inhibition : Similar compounds have been identified as inhibitors of c-KIT kinase, which is implicated in several malignancies, suggesting that this compound may also exhibit similar properties .
Antitumor Activity
A study highlighted the effectiveness of compounds with similar structures in treating gastrointestinal stromal tumors (GISTs) by targeting c-KIT mutations . The findings suggest that this compound could be developed as a therapeutic agent against resistant forms of cancer.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data indicate favorable pharmacokinetic profiles in animal models, which is critical for further development as a therapeutic agent .
Comparative Biological Activity Table
Properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c13-21(18,19)9-6-4-8(5-7-9)20-11-3-1-2-10(17-11)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFXZLMOGAFOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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